



Application Notes: Cleavage of Boc-D-Thr(Bzl)OH from Merrifield Resin

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Compound of Interest		
Compound Name:	Boc-D-Thr(Bzl)-OH	
Cat. No.:	B558126	Get Quote

Introduction

In Boc-based solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups.[1] For peptides anchored to Merrifield resin, this is typically achieved through strong acidolysis. The linkage between the C-terminal amino acid and the Merrifield resin is a benzyl ester, which, along with the benzyl-based side-chain protecting group of Threonine (BzI), is labile to strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][4]

This acid treatment generates reactive carbocations (e.g., benzyl cations) that can lead to undesired side reactions, such as the alkylation of nucleophilic residues.[5] The hydroxyl group of threonine can be susceptible to O-alkylation under these conditions. To prevent such side reactions, nucleophilic scavengers are added to the cleavage cocktail to trap these reactive intermediates.[6][7]

This document provides detailed protocols for the efficient cleavage of **Boc-D-Thr(Bzl)-OH** from Merrifield resin using various common acidolytic methods.

Data Presentation: Cleavage Cocktail Comparison

The selection of the cleavage reagent is critical and depends on the available equipment and the specific requirements of the peptide. The following table summarizes the most common cleavage cocktails used for Merrifield resins in Boc-SPPS.



Cleavage Method	Reagents & Typical Ratio (v/v/w)	Reaction Time	Temperature	Key Consideration s
Standard HF	Anhydrous HF / Anisole (9:1)	45 - 60 min	0 to 5°C	Highly efficient and versatile, but requires a dedicated, HF-resistant apparatus due to the high toxicity and corrosivity of HF.[5][6]
Low-High HF	Low: HF / DMS / p-cresol (25:65:10) High: HF / p-cresol (9:1)	Low: 2 hours High: 30 - 60 min	0°C	A two-step method ideal for complex peptides with sensitive residues to minimize side reactions.[8][9] The "high" step is required to cleave from Merrifield resin.
TFMSA	TFMSA / TFA / Thioanisole or m- cresol	1 - 2 hours	0 to 5°C	A common alternative to HF that can be performed in standard laboratory glassware.[2][8] The resulting peptide salts can be hygroscopic.



Experimental Protocols

Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.

Protocol 1: Standard Anhydrous Hydrogen Fluoride (HF) Cleavage

This protocol is the most traditionally used method for cleaving peptides from Merrifield resin.

Materials:

- Peptide-resin (Boc-D-Thr(Bzl)-OH-Merrifield), dried under vacuum.
- Anhydrous Hydrogen Fluoride (HF).
- Scavenger (e.g., Anisole or p-cresol).
- · Cold diethyl ether.
- HF cleavage apparatus (Teflon/Kel-F).
- Magnetic stir bar.
- Dry ice/Methanol bath.



Procedure:

- Resin Preparation: Place the dried peptide-resin (e.g., 1.0 g) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[5]
- Scavenger Addition: Add the scavenger to the reaction vessel. A typical ratio is 1.0 mL of anisole per gram of peptide-resin.[6]
- HF Distillation: Assemble the HF apparatus, and cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.[6] Carefully distill anhydrous HF into the reaction vessel. A common volume is 9-10 mL of liquid HF per gram of resin.[5][6]
- Cleavage Reaction: Once the desired volume of HF is collected, switch the cooling bath to an ice-water bath to maintain the reaction temperature between 0°C and 5°C.[8] Stir the mixture for 45-60 minutes.[6]
- HF Removal: After the reaction is complete, remove the HF by evaporation under a stream
 of nitrogen or under vacuum. This must be done carefully according to the apparatus
 instructions.
- Peptide Precipitation: Once the HF is fully evaporated, suspend the resin and cleaved peptide in cold diethyl ether.
- Washing and Collection: Thoroughly wash the resin with more cold diethyl ether to extract
 the cleaved product.[6] Filter the resin using a fritted glass funnel and collect the filtrate.
 Wash the resin multiple times with ether.
- Isolation: The crude peptide will precipitate from the ether. Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold ether two to three more times to remove residual scavengers.[8]
- Drying: Dry the crude peptide product under vacuum. The product can then be purified by HPLC.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Methodological & Application





This protocol is a suitable alternative to HF and does not require specialized apparatus.

Materials:

- Peptide-resin (Boc-D-Thr(Bzl)-OH-Merrifield), dried under vacuum.
- Trifluoromethanesulfonic acid (TFMSA).
- Trifluoroacetic acid (TFA).
- Scavenger (e.g., thioanisole or m-cresol).
- · Cold diethyl ether.
- Round-bottom flask.
- · Magnetic stir bar.
- Ice bath.

Procedure:

- Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
- Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. A common mixture consists of TFA, TFMSA, and a scavenger. For every 100 mg of resin, a typical cocktail is 1.0 mL TFA, 100 μL thioanisole, and 200 μL TFMSA.[10] Cool the cocktail in an ice bath.
- Cleavage Reaction: Cool the flask containing the resin in an ice bath. Slowly add the chilled cleavage cocktail to the resin. Stir the mixture vigorously at 0°C to 5°C for 1-2 hours.[8]
- Filtration: After the reaction is complete, filter the mixture through a fine sintered glass funnel to separate the resin beads.[8]
- Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
 [8]



- Peptide Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing 8 10 times the volume of cold diethyl ether to precipitate the peptide.[8]
- Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the peptide pellet with cold ether two to three more times to remove scavengers and other small molecules.[8]
- Drying: Dry the peptide product under vacuum prior to purification.

Mandatory Visualization

The following diagram illustrates the general workflow for the cleavage of a peptide from Merrifield resin.

Caption: Workflow for acidolytic cleavage from Merrifield resin.

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